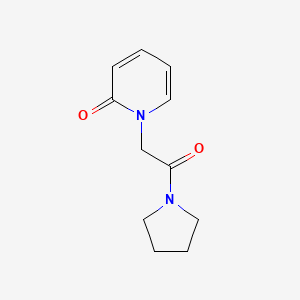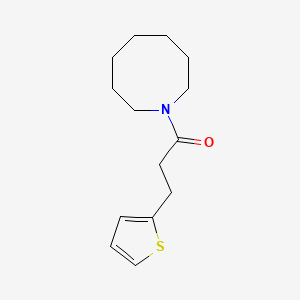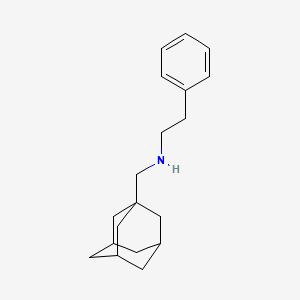
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one, also known as OP-1, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. OP-1 belongs to the class of pyridone derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one exerts its effects by binding to and inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. Specifically, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the activity of protein kinase C, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to have various other biochemical and physiological effects. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one in lab experiments is its high potency and specificity for its target enzymes and proteins. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one. One area of interest is the development of novel formulations of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanisms underlying 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one's anti-cancer and neuroprotective effects. Finally, there is potential for the use of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a therapeutic agent for other diseases beyond cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one involves the reaction of 2-pyridone with 2-bromoacetyl pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a white solid.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been extensively researched for its potential as an anti-cancer agent. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-5-1-2-8-13(10)9-11(15)12-6-3-4-7-12/h1-2,5,8H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXXXSFHBLYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)


![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)



![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)